2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one
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Description
2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
2-Mercapto-3-(3-(5-methyl-1H-pyrazol-1-yl)propyl)quinazolin-4(3H)-one derivatives have been identified as compounds with notable antimicrobial and antifungal activities. For instance, some derivatives exhibited significant antibacterial and antifungal properties, suggesting their potential as therapeutic agents against pathogenic bacteria and fungi (Alagarsamy et al., 2004).
Diuretic Activity
Research into the diuretic activity of quinazolin-4(3H)-one derivatives has shown promising results. Compounds within this class demonstrated significant diuretic effects, offering potential applications in the treatment of conditions requiring the promotion of diuresis (Maarouf et al., 2004).
Antitubercular and Anticancer Potential
Novel derivatives of this compound have been synthesized and tested for their antitubercular and anticancer activities. Some compounds in this category have shown excellent activity against Mycobacterium tuberculosis, and others demonstrated significant in vitro anticancer properties, marking them as potential candidates for further exploration in drug development (Pandit & Dodiya, 2012); (Khalil et al., 2003)(Khalil et al., 2003).
Green Chemistry and Eco-Friendly Synthesis
The synthesis of certain quinazolin-4(3H)-one derivatives has been carried out using green chemistry principles and eco-friendly solvents, highlighting the potential for sustainable and environmentally friendly methods in the synthesis of these compounds (Reddy et al., 2012).
Properties
IUPAC Name |
3-[3-(5-methylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-7-8-16-19(11)10-4-9-18-14(20)12-5-2-3-6-13(12)17-15(18)21/h2-3,5-8H,4,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMKPPPFWRJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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